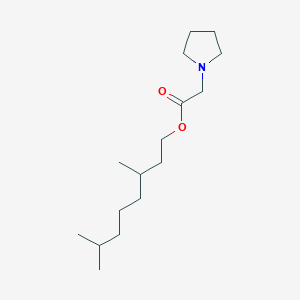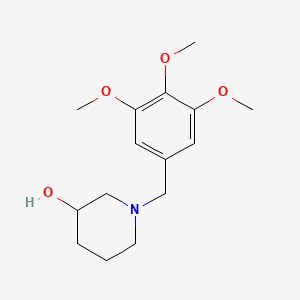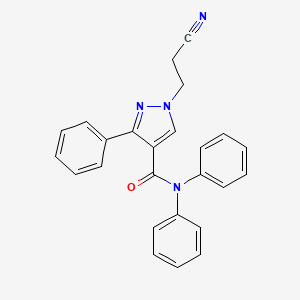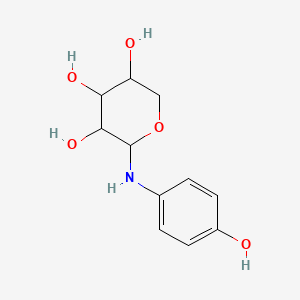
3,7-dimethyloctyl 1-pyrrolidinylacetate
描述
3,7-dimethyloctyl 1-pyrrolidinylacetate, also known as DMAA or 1,3-dimethylamylamine, is a synthetic compound that has been widely used in dietary supplements and pre-workout formulations. DMAA is a sympathomimetic drug that stimulates the central nervous system, increases heart rate, and enhances athletic performance. Despite its popularity, DMAA has been banned in several countries due to safety concerns.
作用机制
3,7-dimethyloctyl 1-pyrrolidinylacetate works by stimulating the release of norepinephrine and dopamine in the brain. This leads to increased alertness, focus, and energy. 3,7-dimethyloctyl 1-pyrrolidinylacetate also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and physiological effects:
3,7-dimethyloctyl 1-pyrrolidinylacetate has been shown to increase heart rate, blood pressure, and respiratory rate. It can also cause vasoconstriction, which can reduce blood flow to organs and tissues. 3,7-dimethyloctyl 1-pyrrolidinylacetate has been associated with adverse effects such as heart attack, stroke, and death. In addition, 3,7-dimethyloctyl 1-pyrrolidinylacetate has been shown to have potential for abuse and addiction.
实验室实验的优点和局限性
3,7-dimethyloctyl 1-pyrrolidinylacetate has been used in laboratory experiments to study its effects on the central nervous system and cardiovascular system. 3,7-dimethyloctyl 1-pyrrolidinylacetate can be used as a tool to study the mechanisms of action of sympathomimetic drugs. However, the safety and ethical concerns associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use limit its application in laboratory experiments.
未来方向
There are several areas of future research that could be explored regarding 3,7-dimethyloctyl 1-pyrrolidinylacetate. One area of research could focus on developing safer and more effective performance-enhancing drugs. Another area of research could focus on developing alternative weight loss supplements that do not have the adverse effects associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate. Finally, more research is needed to fully understand the mechanisms of action and potential risks associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use.
合成方法
3,7-dimethyloctyl 1-pyrrolidinylacetate can be synthesized by reacting 4-methylhexan-2-one with hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then reacted with acetic anhydride to form 3,7-dimethyloctyl 1-pyrrolidinylacetate. The synthesis of 3,7-dimethyloctyl 1-pyrrolidinylacetate is relatively simple and can be performed in a laboratory setting.
科学研究应用
3,7-dimethyloctyl 1-pyrrolidinylacetate has been studied for its potential as a performance-enhancing drug in athletes. Studies have shown that 3,7-dimethyloctyl 1-pyrrolidinylacetate can improve endurance, strength, and power output. 3,7-dimethyloctyl 1-pyrrolidinylacetate has also been studied for its potential as a weight loss supplement. However, the safety and efficacy of 3,7-dimethyloctyl 1-pyrrolidinylacetate have been questioned, and many studies have reported adverse effects associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use.
属性
IUPAC Name |
3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-14(2)7-6-8-15(3)9-12-19-16(18)13-17-10-4-5-11-17/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHONZLMSQQDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387078 | |
| Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate | |
CAS RN |
5995-61-9 | |
| Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)


![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)

![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)